Azithromycin C

Description

Nomenclature and Synonyms

Azithromycin C is recognized by multiple nomenclatures in pharmacopeial and chemical databases:

| Term | Description |

|---|---|

| 3''-O-Demethylazithromycin | Indicates the loss of a methyl group at the 3''-hydroxyl position of desosamine |

| This compound (EP & USP) | Designation per European Pharmacopeia (EP) and United States Pharmacopeia (USP) |

| CAS 620169-47-3 | Chemical Abstracts Service registry number |

| IUPAC Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-dideoxy-3-C-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-dimethylamino-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one |

Molecular Properties

Key physical and chemical attributes of this compound include:

| Property | Value |

|---|---|

| Molecular Formula | C₃₇H₇₀N₂O₁₂ |

| Molecular Weight | 735.0 g/mol |

| SMILES Notation | CC[C@H]1OC(=O)C@HC@@HC@HC@@HC@(O)CC@@HCN(C)C@HC@@H[C@]1(C)O |

| InChI Key | SRMPHJKQVUDLQE-KUJJYQHYSA-N |

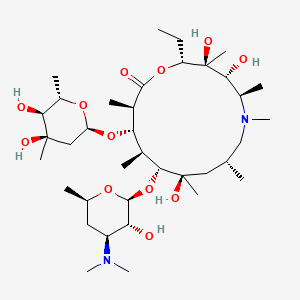

The compound is structurally analogous to azithromycin but lacks a methyl group at the 3''-hydroxyl position of the desosamine sugar moiety.

Relationship to Azithromycin and Structural Differentiation

Structural Comparison

This compound differs from azithromycin in a single critical modification:

This structural divergence impacts solubility, stability, and binding affinity to bacterial ribosomes.

Impurity Formation and Detection

This compound is generated during azithromycin synthesis through:

- Demethylation Reactions : Loss of the methyl group under acidic or oxidative conditions.

- Degradation Pathways : Hydrolytic cleavage or enzymatic demethylation during manufacturing.

Regulatory agencies mandate its detection via high-performance liquid chromatography (HPLC) or mass spectrometry.

Historical Context and Discovery

Early Identification

This compound was first characterized in the late 20th century during the development of azithromycin by PLIVA (now Pfizer). Its identification as a critical impurity preceded its inclusion in pharmacopeial standards:

Properties

IUPAC Name |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H70N2O12/c1-14-26-37(10,46)30(41)23(6)39(13)18-19(2)16-36(9,45)32(51-34-28(40)25(38(11)12)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-35(8,44)31(42)24(7)48-27/h19-32,34,40-42,44-46H,14-18H2,1-13H3/t19-,20-,21+,22-,23-,24+,25+,26-,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIIKRKARNTWPY-HOQMJRDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H70N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50211068 | |

| Record name | Azithromycin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

735.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620169-47-3 | |

| Record name | Azithromycin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0620169473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azithromycin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZITHROMYCIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H91YKC84DA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Azithromycin C is synthesized from erythromycin through a series of chemical reactionsThe reaction typically requires the use of solvents such as methanol and phosphate buffer, with the pH adjusted to around 8.9 using sodium hydroxide or ortho-phosphoric acid .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes to produce erythromycin, followed by chemical modification to introduce the nitrogen atom. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Azithromycin C undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Clinical Applications

1. Treatment of Bacterial Infections

Azithromycin is primarily prescribed for respiratory tract infections, including community-acquired pneumonia and sexually transmitted infections. Its effectiveness against pathogens such as Streptococcus pneumoniae and Chlamydia trachomatis has been well-documented. The drug's pharmacokinetic properties allow for once-daily dosing, enhancing patient compliance .

2. Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory properties of Azithromycin, particularly in patients with chronic inflammatory diseases like cystic fibrosis and chronic obstructive pulmonary disease (COPD). Azithromycin has been shown to reduce pulmonary exacerbations and improve lung function by modulating immune responses. For instance, a meta-analysis demonstrated significant improvements in pulmonary function and quality of life among cystic fibrosis patients treated with long-term Azithromycin therapy .

3. Cardiovascular Applications

Azithromycin's potential in cardiovascular health has been explored in several studies. It has been hypothesized that the drug could reduce inflammation markers such as C-reactive protein and interleukins, potentially lowering cardiovascular event rates. In a clinical trial, Azithromycin was found to be well-tolerated, although it did not significantly reduce cardiovascular events compared to placebo .

Case Studies

1. Chronic Obstructive Pulmonary Disease (COPD)

A randomized controlled trial involving COPD patients indicated that Azithromycin therapy reduced the frequency of exacerbations and improved overall quality of life. The study emphasized its role in decreasing neutrophil influx and pro-inflammatory cytokine production in the lungs .

2. Acne Vulgaris Treatment

A case report documented a 41-year-old woman treated with Azithromycin for acne vulgaris who subsequently developed Clostridioides difficile infection after completing her antibiotic course. This highlights the need for careful management when prescribing antibiotics for non-bacterial infections, emphasizing the potential risks associated with repeated courses of Azithromycin .

Comparative Data Table

Mechanism of Action

Azithromycin C exerts its effects by binding to the 23S ribosomal RNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, thereby preventing the assembly of the 50S ribosomal subunit and ultimately inhibiting bacterial protein synthesis. This mechanism of action makes it effective against a wide range of bacterial pathogens .

Comparison with Similar Compounds

Structural Comparison with Similar Macrolides

Azithromycin’s structural distinctions from erythromycin, clarithromycin, and roxithromycin are pivotal to its pharmacological advantages:

Solid-state NMR studies reveal azithromycin’s unique local dynamics, such as increased flexibility in the C3-C5 region of the lactone ring, which may enhance binding to bacterial ribosomes . Its 9a-N-methylation and expanded ring size reduce susceptibility to macrolide resistance mechanisms (e.g., efflux pumps) compared to erythromycin .

Pharmacokinetic and Pharmacodynamic Comparisons

Pharmacokinetic Parameters

| Parameter | Azithromycin | Erythromycin | Clarithromycin |

|---|---|---|---|

| Half-life (h) | 50–68 | 1.5–3 | 3–7 |

| Cmax (mg/L) | 0.4–0.6 (500 mg dose) | 1–2 (500 mg dose) | 2–3 (500 mg dose) |

| AUC (h·mg/L) | 6.39 (500 mg dose) | 4.5–6.0 (500 mg dose) | 15–20 (500 mg dose) |

| Protein Binding | 7–50% | 70–90% | 65–70% |

| Tissue Penetration | High (10–100x serum) | Moderate | High |

Azithromycin’s prolonged half-life and tissue accumulation allow once-daily dosing, whereas erythromycin requires 3–4 doses daily . In vitro pharmacodynamic studies demonstrate azithromycin’s superior bactericidal activity against Streptococcus pneumoniae (90% killing at 1x MIC vs. erythromycin’s 50%) .

Bacterial Infections

- Respiratory Infections : Azithromycin (500 mg/day for 3 days) achieved 93.6% efficacy in Chinese trials, comparable to clarithromycin .

- Malaria Prophylaxis : Daily azithromycin (250 mg) demonstrated 98% efficacy against Plasmodium vivax in Thailand, outperforming erythromycin (71% for P. falciparum) .

Comparative Clinical Trials

Novel Derivatives and Modifications

Recent derivatives aim to overcome resistance and expand applications:

- 9a-N-Substituted Azalides : Compound 6u (a 9a-N-ethyl derivative) showed 10x higher in vitro antimalarial activity than azithromycin and efficacy comparable to chloroquine .

Environmental and Chemical Stability

Azithromycin’s environmental persistence necessitates advanced removal methods:

- Degradation Efficiency :

| Method | Optimal Conditions | Removal Efficiency |

|---|---|---|

| Fe(VI) Oxidation | pH=2, 50°C, 20 min HRT | 95% |

| UV Radiation | pH=7, 163 mW/cm², 60 min HRT | 89% |

| ZnO Nanoparticles | pH=2, 25°C, 15 min HRT | 92% |

Molecular dynamics simulations reveal azithromycin degradation involves C-H/C-C bond cleavage by plasma oxygen atoms (38.6% bond breakage) .

Biological Activity

Azithromycin C is a macrolide antibiotic derived from erythromycin, known for its broad-spectrum antibacterial properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical applications, and relevant case studies.

This compound exerts its antibacterial effects primarily through the inhibition of protein synthesis in bacteria. It binds to the 23S rRNA component of the bacterial 50S ribosomal subunit, obstructing the transpeptidation and translocation processes essential for protein synthesis. This action effectively halts bacterial growth and replication, making it a valuable therapeutic agent against various bacterial infections .

Key Characteristics:

- Affinity for Ribosomes: this compound has a strong affinity for bacterial ribosomes, which contributes to its broad-spectrum activity against Gram-positive and Gram-negative bacteria .

- Stability: Unlike its predecessor erythromycin, this compound is stable at low pH levels, leading to a longer half-life in serum and enhanced tissue concentrations .

Clinical Applications

This compound is utilized in treating a variety of infections, including respiratory tract infections, skin infections, and sexually transmitted diseases. Its immunomodulatory properties also make it beneficial in managing chronic inflammatory conditions.

Table 1: Common Clinical Uses of this compound

| Infection Type | Dosage Form | Typical Dosage |

|---|---|---|

| Respiratory Infections | Oral/IV | 500 mg once daily |

| Skin Infections | Oral | 250-500 mg daily |

| Acne Vulgaris | Oral | 500 mg three times weekly |

| Mycobacterial Infections (MAC) | Oral | 300-600 mg daily |

Case Study 1: Acne Vulgaris Treatment

A notable case involved a 41-year-old woman treated with this compound for acne vulgaris. After completing a six-week regimen, she developed Clostridium difficile infection, highlighting the potential side effects associated with antibiotic therapy. This case emphasizes the importance of monitoring for adverse effects during treatment .

Table 2: Summary of Case Study Findings

| Patient Profile | Treatment Regimen | Outcome |

|---|---|---|

| 41-year-old female | Azithromycin 500 mg three times weekly for 6 weeks | Developed C. difficile infection post-treatment |

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- Antimicrobial Potency: Research demonstrated that this compound exhibits submicromolar antibacterial activity against pathogens like Streptococcus pneumoniae, outperforming some traditional antibiotics .

- Serum Interaction: The presence of serum significantly enhances the antimicrobial activity of this compound, reducing the minimum inhibitory concentration (MIC) against resistant strains such as E. coli and Staphylococcus aureus by up to 26-fold .

- Combination Therapy: Studies indicate that combining this compound with other antibiotics can potentiate its effects, particularly in resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.